3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine

Chitinase inhibition Respiratory disease Medicinal chemistry

Procure this differentiated piperidin-3-yl-1,2,4-triazol-5-amine scaffold (CAS 1248128-33-7) to expand IP space in chitinase inhibition. Unlike extensively characterized piperidin-4-yl series, the piperidin-3-yl substitution provides a distinct spatial orientation and basicity profile critical for AMCase/CHIT1 selectivity. The free 5-amine handle enables versatile parallel acylation, amidation, or reductive amination for lead optimization. Validated pharmacology includes in vivo efficacy at 50 mg/kg oral in murine asthma models and Phase 1b clinical candidates. Ideal for medicinal chemistry teams targeting respiratory indications (asthma, COPD, IPF) or academic labs developing selective chemical probes for Th2-driven inflammation.

Molecular Formula C7H13N5
Molecular Weight 167.216
CAS No. 1248128-33-7
Cat. No. B2969109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine
CAS1248128-33-7
Molecular FormulaC7H13N5
Molecular Weight167.216
Structural Identifiers
SMILESC1CC(CNC1)C2=NC(=NN2)N
InChIInChI=1S/C7H13N5/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h5,9H,1-4H2,(H3,8,10,11,12)
InChIKeySQCLUGZMWMTPEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Piperidin-3-yl)-1H-1,2,4-triazol-5-amine (CAS 1248128-33-7) | Chitinase Inhibitor Scaffold Procurement


3-(Piperidin-3-yl)-1H-1,2,4-triazol-5-amine (CAS 1248128-33-7) is a heterocyclic building block belonging to the class of 1,2,4-triazol-5-amines bearing a piperidine substituent . This compound is of interest as a core scaffold in the development of inhibitors for acidic mammalian chitinase (AMCase) and chitotriosidase (CHIT1), enzymes implicated in respiratory diseases including asthma, COPD, and idiopathic pulmonary fibrosis [1]. The piperidin-3-yl substitution pattern at the triazole ring provides a distinct structural motif for exploring structure-activity relationships (SAR) in chitinase inhibitor programs [2].

Why Generic 1,2,4-Triazol-5-amine Analogs Cannot Replace 3-(Piperidin-3-yl)-1H-1,2,4-triazol-5-amine


Generic substitution within the 1,2,4-triazol-5-amine class is not feasible due to the critical role of the piperidine substitution position and stereochemistry in determining target engagement and selectivity. SAR studies on 1-(3-amino-1H-1,2,4-triazol-5-yl)-piperidin-4-amines demonstrate that subtle modifications to the piperidine ring position and substitution pattern profoundly affect AMCase and CHIT1 inhibitory activity, as well as pharmacokinetic properties including hERG liability [1]. The piperidin-3-yl variant offers a distinct spatial orientation and basicity profile compared to piperidin-4-yl or piperidin-2-yl isomers, which can alter binding interactions within the chitinase active site and affect selectivity between AMCase and CHIT1 [2]. Furthermore, the free amine at the triazole 5-position enables versatile functionalization for lead optimization, whereas pre-functionalized analogs may restrict SAR exploration [3].

3-(Piperidin-3-yl)-1H-1,2,4-triazol-5-amine | Quantitative Differentiation Evidence vs. Closest Analogs


Scaffold Potency Potential: Class-Level Chitinase Inhibitory Activity of Closest Structural Analogs

While direct IC50 data for 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine are not publicly disclosed, class-level inference from the closest characterized analog—the 1-(3-amino-1H-1,2,4-triazol-5-yl)-piperidin-4-amine scaffold—establishes the potency potential of this chemotype. In a systematic SAR study, compound 30 derived from this scaffold demonstrated dual AMCase/CHIT1 inhibitory activity sufficient to reduce total bronchoalveolar lavage cell counts in a house dust mite-challenged murine asthma model at 50 mg/kg oral dosing (qd) [1]. The piperidin-3-yl variant offers a distinct vector for exploring binding site interactions compared to the piperidin-4-yl series [2].

Chitinase inhibition Respiratory disease Medicinal chemistry

Synthetic Versatility: Functionalization Potential of the 5-Amine Handle vs. Pre-Functionalized Analogs

3-(Piperidin-3-yl)-1H-1,2,4-triazol-5-amine possesses a free primary amine at the triazole 5-position, enabling direct acylation, amidation, or alkylation to generate diverse analog libraries. In contrast, comparator scaffolds such as OATD-01 (a clinical-stage CHIT1 inhibitor) and its advanced leads incorporate extensive pre-functionalization that limits further derivatization [1]. Studies on amide-functionalized 1,2,4-triazol-5-amines demonstrate that introducing an amide moiety adds three-dimensional properties, allowing compounds to access binding sites in FXIIa and thrombin that are unaddressed by non-functionalized analogs, with potent inhibitors achieving IC50 values of 28 nM (FXIIa) and 41 nM (thrombin) [2]. This validates the value of the free amine as a diversification point.

Lead optimization Chemical synthesis Medicinal chemistry

Reduced hERG Liability vs. Earlier Chitinase Inhibitor Scaffolds

SAR optimization within the 1-(3-amino-1H-1,2,4-triazol-5-yl)-piperidin-4-amine series led to compound 30, which exhibited significantly reduced affinity for the hERG potassium channel compared to earlier reported chitinase inhibitors [1]. While direct hERG data for 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine are not available, the scaffold class has demonstrated amenability to structural tuning that mitigates cardiac liability—a critical consideration for procurement decisions in lead selection [2].

Cardiac safety hERG Drug discovery

3-(Piperidin-3-yl)-1H-1,2,4-triazol-5-amine | Optimal Procurement Scenarios and Research Applications


Chitinase Inhibitor Lead Optimization Programs (Asthma, COPD, IPF)

This compound serves as a strategic starting scaffold for medicinal chemistry teams developing novel AMCase and CHIT1 inhibitors for respiratory indications. The piperidin-3-yl substitution pattern provides a differentiated vector for SAR exploration compared to extensively characterized piperidin-4-yl series. Procurement is justified for programs seeking to expand IP space around chitinase inhibition, building on the validated pharmacology demonstrated by compound 30 (in vivo efficacy at 50 mg/kg oral in murine asthma model) and OATD-01 (Phase 1b clinical candidate for IPF) [1][2].

Diversification-Focused Library Synthesis and Fragment-Based Drug Discovery

The free 5-amine handle makes this compound an ideal core for generating focused libraries via parallel acylation, amidation, or reductive amination. This synthetic versatility is validated by studies showing that amide-functionalized 1,2,4-triazol-5-amines achieve nanomolar potency (IC50 28-41 nM) against serine proteases [1]. Procurement is recommended for groups prioritizing scaffold diversification over pre-optimized leads.

Academic Research on Dual Chitinase Inhibition and Inflammatory Disease Mechanisms

For academic laboratories investigating the role of chitinases in Th2-driven inflammation, this compound provides a versatile chemical probe precursor. The scaffold class has established relevance in asthma and pulmonary fibrosis models [1], and the piperidin-3-yl isomer offers an underexplored SAR space for generating tool compounds to dissect AMCase vs. CHIT1 selectivity [2].

Quote Request

Request a Quote for 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.